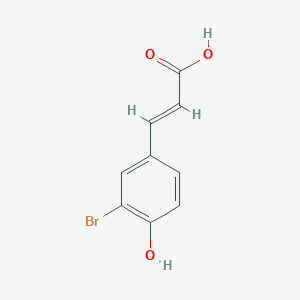
3-Bromo-4-hydroxycinnamic acid
描述
3-Bromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H7BrO3 . It belongs to the class of hydroxycinnamic acids, which are a type of phenolic compounds originated from the Mavolanate-Shikimate biosynthesis pathways in plants .
Synthesis Analysis
Hydroxycinnamic acids, including 3-Bromo-4-hydroxycinnamic acid, are derived from cinnamic acid via hydroxylation or methylation . In a study, four types of hydroxycinnamates were synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxycinnamic acid is represented by the formula C9H7BrO3 . This structure includes a bromine atom (Br), which differentiates it from other hydroxycinnamic acids.科学研究应用
Analgesic and Anti-Inflammatory Agents
3-Bromo-4-hydroxycinnamic acid derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents . These derivatives have shown noteworthy analgesic and anti-inflammatory activity and have very positive toxicity values .
Antibacterial and Antifungal Activities
The derivatives of 3-Bromo-4-hydroxycinnamic acid have also been screened for their antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial drugs .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant activity . Antioxidants are crucial for maintaining health and preventing diseases, as they fight off harmful free radicals in the body .
COX2 Inhibitor Activities
3-Bromo-4-hydroxycinnamic acid derivatives have shown COX2 inhibitor activities . COX2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .
Development of Biobased Plastics
The use of cinnamic acid, including 3-Bromo-4-hydroxycinnamic acid, provides an approach to the research and development of biobased plastics . These plastics can help reduce global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Photodeformability of Polycinnamate Films
Amorphous polycinnamate films, obtained by the polycondensation of hydroxycinnamic acid, exhibit characteristic photodeformability upon UV irradiation . This is due to E-Z isomerization and [2 2] cycloaddition reactions .
Synthesis of High-Strength Polyamides
Truxillic and truxinic acids, obtained from the [2 2] cycloaddition reaction of cinnamate, can be used to derive organic solvents or water-soluble polyimides and high-strength polyamides with high transparency . These biobased plastics are comparable to existing high-performance plastics .
Anticancer Activity
Some derivatives of 3-Bromo-4-hydroxycinnamic acid have demonstrated cytotoxicity against cancer cell lines. This suggests their potential use in the development of new anticancer drugs.
安全和危害
While specific safety data for 3-Bromo-4-hydroxycinnamic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .
未来方向
Hydroxycinnamic acids, including 3-Bromo-4-hydroxycinnamic acid, have potential therapeutic benefits in managing lipid metabolism and obesity . They have been found to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues, reduce the expression of proinflammatory adipokines, and increase the secretion of an anti-inflammatory agent adiponectin from adipocytes . These properties suggest potential future directions in the research and application of hydroxycinnamic acids in the treatment of obesity-related health complications.
作用机制
Target of Action
3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acid, is likely to interact with similar targets as its parent compound. Hydroxycinnamic acids are known to interact with enzymes such as Histidine ammonia-lyase and Macrophage migration inhibitory factor . These enzymes play crucial roles in various biological processes, including metabolic pathways and immune responses.
Mode of Action
These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Hydroxycinnamic acids, including 3-Bromo-4-hydroxycinnamic acid, are involved in several biochemical pathways. They are key intermediates in the phenylpropanoid pathway, which leads to the biosynthesis of a wide range of secondary metabolites . These metabolites play various roles in plant defense, pigmentation, and structural integrity .
Pharmacokinetics
Hydroxycinnamic acids generally have low bioavailability due to their poor absorption and rapid metabolism . They are also subject to extensive first-pass metabolism, further reducing their bioavailability .
Result of Action
Hydroxycinnamic acids are known to have antioxidant properties . They can minimize oxidative damage, maintain cellular homeostasis, and protect vital cellular components from harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-hydroxycinnamic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. For instance, hydroxycinnamic acids are known to increase under stressful conditions in plants, regulating physiological processes to withstand environmental stresses .
属性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXBZABAJSGDX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231748 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxycinnamic acid | |
CAS RN |
67808-77-9 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)
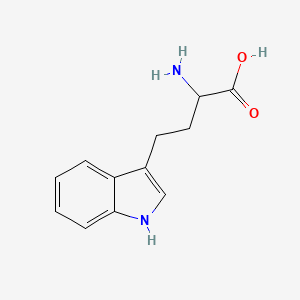
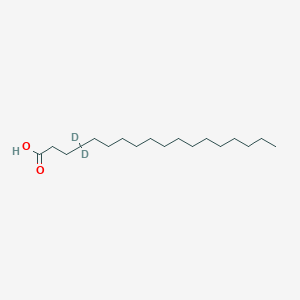
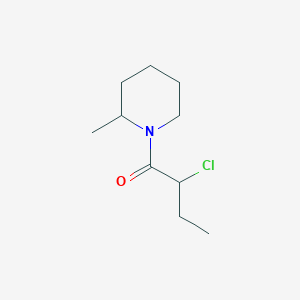
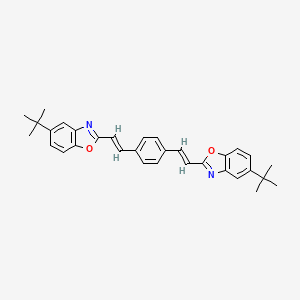
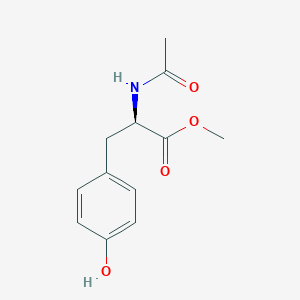
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)

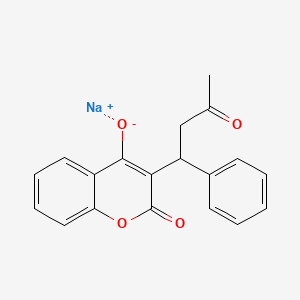
![(7-Acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B3433939.png)
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)
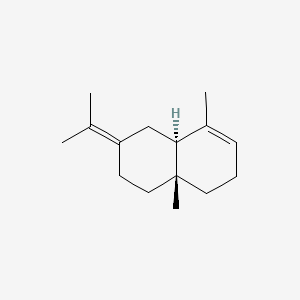
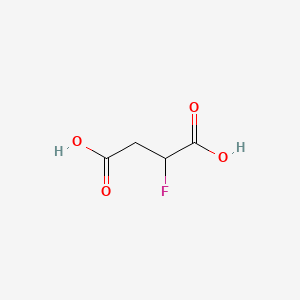
![(7-Benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B3433965.png)